1,5-Naphthyridine-4-carbaldehyde: Physicochemical Profiling, Synthetic Utility, and Applications in Drug Development
1,5-Naphthyridine-4-carbaldehyde: Physicochemical Profiling, Synthetic Utility, and Applications in Drug Development
Executive Summary & Core Directives
In modern medicinal chemistry, the strategic selection of privileged scaffolds dictates the success rate of downstream drug development. 1,5-Naphthyridine-4-carbaldehyde (CAS 64379-44-8)[1] has emerged as a highly versatile building block, offering a unique combination of an electron-deficient heteroaromatic core and a highly reactive electrophilic handle.
As a Senior Application Scientist, I have utilized this compound extensively to construct complex, fused heterocycles and tethered pharmacophores. The 1,5-naphthyridine core is renowned for its broad-spectrum biological activities, including antimicrobial, antimalarial, and potent anticancer properties ()[2]. By leveraging the C4-aldehyde, researchers can rapidly generate diverse chemical libraries via condensation, reductive amination, and cycloaddition pathways. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-proven, self-validating protocols for maximizing the utility of 1,5-naphthyridine-4-carbaldehyde.
Physicochemical Profiling & Structural Analysis
Before deploying any building block in a synthetic campaign, a rigorous understanding of its physicochemical properties is mandatory. The structural parameters of 1,5-naphthyridine-4-carbaldehyde make it an excellent starting point for Lipinski-compliant drug design.
Table 1: Physicochemical and Computational Properties
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 64379-44-8 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₉H₆N₂O | Defines the core mass; low molecular weight allows for extensive downstream functionalization[3]. |
| Molecular Weight | 158.16 g/mol | Leaves a ~340 g/mol "budget" for adding functional groups before violating the Rule of Five[4]. |
| LogP (Predicted) | 1.4423 | Indicates an optimal balance of lipophilicity and hydrophilicity, crucial for oral bioavailability and membrane permeability[3]. |
| TPSA | 42.85 Ų | Highly favorable for cellular penetration. Values < 90 Ų are often required for crossing the Blood-Brain Barrier (BBB)[4]. |
| SMILES | C1=CC2=NC=CC(=C2N=C1)C=O | Essential for in silico docking studies and computational library generation[5]. |
Mechanistic Insight: The two nitrogen atoms in the 1,5-naphthyridine ring exert a strong electron-withdrawing effect via induction and resonance. This significantly lowers the electron density at the C4 position, thereby increasing the electrophilicity of the attached carbonyl carbon. Consequently, this aldehyde is highly reactive toward weak nucleophiles, which dictates our choice of mild reaction conditions to prevent degradation.
Synthetic Utility and Mechanistic Pathways
The true value of 1,5-naphthyridine-4-carbaldehyde lies in its synthetic divergence. Below are the three primary pathways utilized in drug discovery:
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Claisen-Schmidt Condensation: The aldehyde readily reacts with acetophenones under mild basic conditions to form chalcones. Naphthyridinyl chalcones are heavily investigated for their antimicrobial and antimalarial properties ()[6].
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Povarov Reaction (Hetero-Diels-Alder): By reacting the aldehyde with an arylamine to form an imine, followed by trapping with an electron-rich dienophile, we can construct complex fused systems like chromeno[4,3-b][1,5]naphthyridines. These fused architectures are potent Topoisomerase I (TopI) inhibitors ()[7].
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Reductive Amination: The aldehyde serves as an attachment point for primary or secondary amines, a strategy famously employed by Pfizer to synthesize azetidinyl tethered ketolides to combat macrolide-resistant bacteria[8].
Figure 1: Divergent synthetic pathways of 1,5-naphthyridine-4-carbaldehyde in drug discovery.
Experimental Protocols (Self-Validating Systems)
In my laboratory, we rely on self-validating protocols—workflows designed so that the success or failure of a step is immediately apparent through specific analytical markers.
Protocol A: Synthesis of Naphthyridinyl Chalcones via Claisen-Schmidt Condensation
This protocol leverages the aldehyde to generate α,β -unsaturated ketones (chalcones)[6].
Reagents & Stoichiometry:
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1,5-Naphthyridine-4-carbaldehyde (1.0 eq, 10 mmol)
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Substituted Acetophenone (1.0 eq, 10 mmol)
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10% Aqueous NaOH (0.5 eq, 5 mmol)
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Absolute Ethanol (30 mL)
Step-by-Step Methodology:
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Dissolution: Suspend 1,5-naphthyridine-4-carbaldehyde and the acetophenone in absolute ethanol in a 100 mL round-bottom flask.
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Thermal Control: Cool the mixture to 0–5 °C using an ice bath. Causality: The highly electrophilic nature of the naphthyridine aldehyde can lead to Cannizzaro-type side reactions if the base is added at elevated temperatures.
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Catalysis: Add the 10% NaOH solution dropwise over 15 minutes while maintaining vigorous stirring.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3).
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Isolation: Once the aldehyde is consumed, pour the mixture into 100 mL of crushed ice. Neutralize with 1M HCl to pH 7. Filter the resulting precipitate under a vacuum.
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Purification: Recrystallize the crude solid from hot ethanol.
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Self-Validation: Analyze via ¹H-NMR. The successful formation of the chalcone is definitively validated by the presence of two doublet peaks between δ 7.4–7.8 ppm with a coupling constant ( J ) of 15–16 Hz, confirming the trans ( E ) geometry of the newly formed alkene bond.
Protocol B: Synthesis of Fused Naphthyridines via Povarov Reaction
This protocol utilizes an intramolecular Hetero-Diels-Alder (HDA) approach to build Topoisomerase I inhibitors ()[9].
Figure 2: Step-by-step workflow for the synthesis of fused naphthyridines via Povarov reaction.
Step-by-Step Methodology:
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Imine Formation: React 1,5-naphthyridine-4-carbaldehyde (1.0 eq) with an alkyne-tethered arylamine (1.0 eq) in anhydrous chloroform. Stir at room temperature for 2 hours over 4Å molecular sieves to drive imine formation.
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Lewis Acid Activation: Cool to 0 °C and add Boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) dropwise. Causality: The Lewis acid coordinates to the imine nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the diene system, which is an absolute prerequisite for the subsequent [4+2] cycloaddition[9].
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Cycloaddition: Heat the reaction to reflux (approx. 60–65 °C) for 6 hours.
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Aromatization: Cool to room temperature and add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to dehydrogenate the tetrahydro-intermediate, driving the system to a fully aromatic, planar fused naphthyridine.
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Self-Validation: High-Resolution Mass Spectrometry (HRMS) must show the exact mass corresponding to the fully aromatized fused system (loss of 2 or 4 protons depending on the dienophile). The disappearance of the distinctive aldehyde proton peak ( ∼δ 10.5 ppm) in ¹H-NMR confirms total consumption of the starting material.
References
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252.[Link]
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Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 25(15), 3508.[Link]
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Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). "Synthesis of Heterocyclic Fused [1,5]naphthyridines by Intramolecular HDA Reactions." Proceedings, 22(1), 93.[Link]
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"Synthesis and Biologically Activity of Novel 2-Chloro-3-Formyl-1,5-Naphthyridine Chalcone Derivatives." Journal of Chemical Health Risks, 2023.[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5-naphthyridine-4-carbaldehyde, CasNo.64379-44-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 1,5-naphthyridine-4-carbaldehyde (C9H6N2O) [pubchemlite.lcsb.uni.lu]
- 6. jchr.org [jchr.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
